molecular formula C60H90N16O22S4 B582999 Guanylin (rat, mouse) CAS No. 144940-98-7

Guanylin (rat, mouse)

Cat. No.: B582999
CAS No.: 144940-98-7
M. Wt: 1515.71
InChI Key: VGFLUTOEMABSGC-RAJPIYRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanylin is a peptide hormone primarily found in the intestines of rats and mice. It plays a crucial role in regulating electrolyte and water balance in the gastrointestinal tract. Guanylin activates guanylate cyclase C, leading to an increase in cyclic guanosine monophosphate levels, which in turn stimulates chloride and bicarbonate secretion while inhibiting sodium absorption .

Scientific Research Applications

Guanylin has several scientific research applications, including:

Mechanism of Action

Target of Action

Guanylin is a gastrointestinal peptide hormone that primarily activates guanylate cyclase C (GC-C) . This receptor is expressed throughout the intestinal epithelium from the duodenum to the colon in mammals . The major site of expression of GC-C is in the gastrointestinal tract, although this receptor and its ligands play a role in ion secretion in other tissues as well .

Mode of Action

Guanylin interacts with its target, GC-C, to increase intracellular levels of cyclic guanosine monophosphate (cGMP) . The binding of guanylin to GC-C enhances the production and intracellular accumulation of cGMP . This interaction results in the stimulation of chloride secretion, which leads to increased intestinal fluid secretion .

Biochemical Pathways

The primary biochemical pathway affected by guanylin involves the regulation of intestinal fluid and ion homeostasis via cGMP . Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The activation of GC-C by guanylin leads to an increase in intracellular cGMP levels, which in turn stimulates transepithelial chloride and bicarbonate secretion into the intestinal lumen .

Pharmacokinetics

It is known that guanylin is produced by the epithelium and is secreted mucosally to act locally on an apical receptor .

Result of Action

The activation of GC-C by guanylin and the subsequent increase in cGMP levels result in the stimulation of chloride secretion, leading to increased intestinal fluid secretion . This can influence various physiological processes, including ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity .

Action Environment

The action of guanylin can be influenced by various environmental factors. . This suggests that dietary factors can influence the expression and action of guanylin. Furthermore, the specific cellular distribution of guanylin differs between the duodenum and colon and between different species, indicating that the local cellular environment can also influence the action of guanylin .

Safety and Hazards

While specific safety and hazards related to Guanylin (rat, mouse) are not detailed in the search results, general safety measures for handling peptides include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and suitable respirators .

Future Directions

Research on Guanylin (rat, mouse) is ongoing, with a focus on understanding the GC-C independent signaling pathway . Future studies will determine the importance of the GC-C independent signaling pathway in female subjects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanylin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods: Industrial production of guanylin involves recombinant DNA technology. The gene encoding guanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces guanylin, which is subsequently purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Guanylin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Guanylin: Guanylin is unique in its specific expression in the intestines and its role in regulating fluid and electrolyte balance. Unlike uroguanylin, which is also found in the kidneys, guanylin’s primary site of action is the gastrointestinal tract .

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFLUTOEMABSGC-RAJPIYRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N16O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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